Product packaging for Benzo[b]naphtho[1,2]thiophene, 4-methyl(Cat. No.:CAS No. 84258-61-7)

Benzo[b]naphtho[1,2]thiophene, 4-methyl

Cat. No.: B13780795
CAS No.: 84258-61-7
M. Wt: 248.3 g/mol
InChI Key: LZLSFQYPDPVVKN-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2]thiophene, 4-methyl is a useful research compound. Its molecular formula is C17H12S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12S B13780795 Benzo[b]naphtho[1,2]thiophene, 4-methyl CAS No. 84258-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84258-61-7

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

4-methylnaphtho[2,1-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-5-4-7-13-12(11)9-10-16-17(13)14-6-2-3-8-15(14)18-16/h2-10H,1H3

InChI Key

LZLSFQYPDPVVKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4S3

Origin of Product

United States

Synthetic Methodologies for Benzo B Naphtho 1 2 Thiophene, 4 Methyl and Its Derivatives

Direct Synthetic Routes to the 4-methyl Isomer

Direct and unambiguous synthetic pathways to Benzo[b]naphtho rsc.orgnih.govthiophene (B33073), 4-methyl are highly specific. The following sections detail methodologies that are either directly applicable or conceptually foundational to its synthesis.

Photocyclization Reactions of Precursors

Photocyclization of styrylthiophene precursors stands as a key methodology for the formation of naphthothiophene skeletons. The reaction proceeds via a light-induced intramolecular cyclization of a stilbene-like precursor. Specifically, the photocyclization of 3-styrylthiophene (B428788) derivatives is known to produce the naphtho[1,2-b]thiophene (B13749340) ring system. nih.govsemanticscholar.org The generally accepted mechanism involves an initial E/Z isomerization of the styryl double bond, followed by a photochemical electrocyclic reaction to form a dihydronaphthothiophene intermediate. This intermediate is then oxidized in the presence of an oxidizing agent, such as iodine, to yield the final aromatic product. nih.gov

For the synthesis of the 4-methyl isomer, a plausible precursor would be a 3-styrylthiophene derivative bearing a methyl group on the phenyl ring at a position that would become the 4-position upon cyclization. The reaction is typically carried out by irradiating a solution of the precursor and a stoichiometric amount of an oxidizing agent, like iodine, with a high-pressure mercury lamp. nih.gov

Table 1: Representative Photocyclization for Naphtho[1,2-b]thiophene Formation

PrecursorOxidantLight SourceProductReference
3-Styrylthiophene derivativeIodine (I₂)High-pressure Hg lampNaphtho[1,2-b]thiophene derivative nih.gov
(E,E)-3,6-bis(2-(Thiophen-3-yl)vinyl)phenanthreneIodine (I₂)400 W high-pressure Hg lampDithia guidechem.comhelicene nih.gov

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a powerful tool for the construction of complex aromatic systems through C-H activation and cross-coupling reactions. While a direct palladium-catalyzed synthesis for 4-methylbenzo[b]naphtho rsc.orgnih.govthiophene is not extensively documented, analogous syntheses of related isomers highlight the potential of this approach. For instance, palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones is a known method for producing benzo[b]naphtho[2,3-d]thiophene-6,11-diones. clockss.orgresearchgate.net In one example, 3-(4-methylphenylthio)-1,4-naphthoquinone undergoes cyclization in the presence of palladium(II) acetate (B1210297) in refluxing acetic acid to yield the corresponding 2-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione. clockss.org This demonstrates the principle of forming a new thiophene-fused ring through palladium-mediated C-H activation.

Adapting this strategy to the [1,2-b] isomer would require a different precursor, likely involving a suitably substituted naphthyl sulfide. The development of such a route would be a significant contribution to the synthesis of this class of compounds.

Table 2: Palladium-Catalyzed Synthesis of a Benzo[b]naphthothiophene Isomer

PrecursorCatalystSolventProductYieldReference
3-(4-Methylphenylthio)-1,4-naphthoquinonePd(OAc)₂Acetic Acid2-Methyl- benzo[b]naphtho[2,3-d]thiophene-6,11-dione- clockss.org

One-Pot Synthetic Strategies

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer advantages in terms of efficiency and resource utilization. While a specific one-pot synthesis for 4-methylbenzo[b]naphtho rsc.orgnih.govthiophene has not been detailed in the literature, related methodologies suggest its feasibility. For example, a one-pot reaction of 1,4-naphthoquinone (B94277) with 4-methylthiophenol in the presence of palladium(II) acetate has been shown to produce 2-(4-methylphenyl)-1,4-naphthoquinone, a precursor that can lead to the benzo[b]naphtho[2,3-d]thiophene (B1196943) skeleton, albeit in low yields for the cyclized product in a true one-pot fashion. clockss.org

More generally, one-pot strategies have been successfully developed for the synthesis of substituted benzo[b]thiophenes. These methods often involve an initial coupling reaction followed by an in-situ cyclization. nih.gov The application of such a strategy to construct the more complex benzo[b]naphtho rsc.orgnih.govthiophene framework would be a valuable synthetic advancement.

General Annulation and Cyclization Protocols for Naphthothiophene Frameworks

Beyond direct syntheses of the 4-methyl isomer, general strategies for constructing the core naphthothiophene ring system are of significant interest. These methods provide broader applicability for creating a variety of derivatives.

Diels-Alder Type Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. This strategy can be applied to the synthesis of naphthothiophene frameworks by constructing the naphthalene (B1677914) ring onto a pre-existing thiophene or benzothiophene (B83047). Thiophenes themselves are generally poor dienes in Diels-Alder reactions due to their aromatic character. However, their reactivity can be enhanced, or they can be used as the dienophile part of the reaction.

A relevant example is the Diels-Alder reaction of 2-(1´–cycloalkenyl)benzo[b]thiophenes with N–phenylmaleimides, which leads to the formation of dibenzothiophene (B1670422) derivatives. researchgate.net This demonstrates the viability of using a benzothiophene system as the diene component to build an additional fused ring. The reaction typically requires thermal conditions to proceed. The initial cycloadduct often undergoes subsequent reactions, such as aromatization, to yield the final stable polycyclic aromatic system. Computational studies have also explored the use of nitro-substituted thiophenes as dienophiles in polar Diels-Alder reactions to form the benzo[b]thiophene core. conicet.gov.ar

Table 3: Representative Diels-Alder Reaction for Fused Thiophene Synthesis

DieneDienophileConditionsProduct TypeReference
2-(1´–Cycloalkenyl)benzo[b]thiopheneN–PhenylmaleimideRefluxDibenzothiophene adduct researchgate.net
Substituted 1,3-ButadienesNitrothiophenesThermalBenzo[b]thiophene conicet.gov.ar

Electrochemically-Promoted Cyclizations

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for promoting cyclization reactions. These methods use an electric current to generate reactive intermediates that can undergo intramolecular ring closure. An efficient electrochemical method for the synthesis of benzothiophene-1,1-dioxides has been developed, which involves the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.gov

Notably, this methodology has been extended to the synthesis of a naphtho[1,2-b]thiophene derivative. The reaction of a sulfonyl hydrazine (B178648) decorated with a 2-naphthalene moiety with an internal alkyne under constant current electrolysis in an undivided cell yields the corresponding naphtho[1,2-b]thiophene-1,1-dioxide in moderate yield. rsc.orgnih.gov This approach avoids the need for transition metal catalysts or stoichiometric chemical oxidants. The reaction proceeds through a proposed selective ipso-addition to form a strained quaternary spirocyclization intermediate, which then rearranges to the final product. rsc.org

Table 4: Electrochemically-Promoted Synthesis of a Naphtho[1,2-b]thiophene Derivative

Arylsulfonyl HydrazideAlkyneElectrolyteSolventProductYieldReference
2-Naphthalenesulfonohydrazide1-PropynylbenzeneEt₄NPF₆HFIP/CH₃NO₂2-Methyl-3-phenylnaphtho[1,2-b]thiophene-1,1-dioxideModerate rsc.orgnih.gov

Cyclodehydration and Aromatization Sequences

Cyclodehydration and subsequent aromatization represent a powerful strategy for the construction of fused aromatic systems like Benzo[b]naphtho[1,2-d]thiophene (B1207054). This approach typically involves the formation of a non-aromatic or partially saturated intermediate, which is then converted to the fully aromatic target molecule in a final aromatization step.

One plausible approach involves the acid-catalyzed cyclization of a suitably substituted precursor, such as a β-(naphthyl)-α-(thienyl) acrylic acid or a related ketone. The intramolecular Friedel-Crafts acylation of a naphthyl-substituted thiophene derivative can lead to a cyclic ketone intermediate. Subsequent reduction of the ketone and dehydration, followed by an oxidation/aromatization step, would yield the desired benzo[b]naphtho[1,2-d]thiophene core. The choice of cyclization agent, such as polyphosphoric acid (PPA) or Eaton's reagent, can significantly influence the reaction's efficiency.

Another strategy is the Mallory photocyclization reaction, which is a well-established method for forming phenanthrene-like structures. acs.orgnih.govrsc.orgnih.gov In the context of synthesizing 4-methylbenzo[b]naphtho[1,2-d]thiophene, a precursor such as a 1-(2-thienyl)-2-(methylnaphthyl)ethene derivative could be employed. Upon irradiation with UV light in the presence of an oxidizing agent like iodine, the stilbene-like precursor undergoes a 6π-electrocyclization to form a dihydrophenanthrene-like intermediate. Subsequent oxidation eliminates two hydrogen atoms to afford the fully aromatic benzo[b]naphtho[1,2-d]thiophene system. acs.orgresearchgate.net The position of the methyl group on the naphthalene ring of the precursor would dictate its final position in the product.

Aromatization of partially saturated precursors can also be achieved through various dehydrogenation methods. These include using high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or catalytic dehydrogenation with reagents such as palladium on carbon (Pd/C) at elevated temperatures.

Method Precursor Type Key Steps Typical Reagents
Friedel-Crafts CyclizationNaphthyl-substituted thiophene carboxylic acid/ketoneIntramolecular acylation, reduction, dehydration, aromatizationPPA, Eaton's reagent, AlCl₃; LiAlH₄, NaBH₄; DDQ, Pd/C
Mallory Photocyclization1-(2-Thienyl)-2-(methylnaphthyl)ethenetrans-cis isomerization, 6π-electrocyclization, oxidationUV light, I₂, O₂
DehydrogenationPartially saturated benzo[b]naphtho[1,2-d]thiopheneRemoval of hydrogen atoms to form aromatic ringsDDQ, Pd/C, Sulfur

Directed Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the benzo[b]naphtho[1,2-d]thiophene core itself does not possess a classical DMG, existing substituents can be leveraged, or the inherent electronic properties of the ring system can guide lithiation.

In the case of 4-methylbenzo[b]naphtho[1,2-d]thiophene, the methyl group is not a strong DMG. However, the electronic nature of the fused ring system and the presence of the sulfur heteroatom will influence the acidity of the various C-H bonds. It is plausible that lithiation with a strong base like n-butyllithium or sec-butyllithium, potentially in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), could lead to deprotonation at a specific site. The position of lithiation would be determined by a combination of factors including the directing effect of the methyl group and the inherent acidity of the protons on the thiophene and naphthalene rings.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with aldehydes or ketones would yield alcohols, while quenching with carbon dioxide would produce a carboxylic acid. This approach allows for the late-stage functionalization of the pre-formed benzo[b]naphtho[1,2-d]thiophene skeleton, providing access to a diverse library of derivatives.

Electrophile Functional Group Introduced
CO₂Carboxylic acid (-COOH)
R-CHOSecondary alcohol (-CH(OH)R)
R₂C=OTertiary alcohol (-C(OH)R₂)
DMFAldehyde (-CHO)
I₂Iodine (-I)
(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃)

Cascade Direct Arylation Processes

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Palladium-catalyzed direct arylation has emerged as a powerful method for the synthesis of biaryl and polycyclic aromatic compounds. nagoya-u.ac.jp A cascade direct arylation process for the synthesis of 4-methylbenzo[b]naphtho[1,2-d]thiophene could be envisioned starting from simpler, appropriately substituted precursors.

One potential strategy would involve a palladium-catalyzed intramolecular C-H/C-H coupling of a precursor containing a 2-phenylthiophene (B1362552) moiety linked to a methyl-substituted benzene (B151609) ring. However, a more likely intermolecular cascade approach would involve the coupling of a di-halogenated thiophene with a methyl-substituted naphthyl boronic acid or a related organometallic reagent.

A hypothetical cascade sequence could begin with the Suzuki coupling of 2,3-dibromothiophene (B118489) with 1-bromo-2-methylnaphthalene (B105000). The first coupling would form a bromonaphthyl-substituted bromothiophene. Under appropriate conditions, a second, intramolecular palladium-catalyzed C-H activation/C-Br coupling could then take place to close the final ring and form the benzo[b]naphtho[1,2-d]thiophene core. The success of such a cascade process would depend on the careful selection of the catalyst, ligands, and reaction conditions to favor the desired sequence of intermolecular and intramolecular couplings.

Catalyst/Ligand System Coupling Partners Key Features of the Cascade
Pd(OAc)₂ / SPhos2,3-Dibromothiophene and 1-bromo-2-methylnaphthaleneSequential intermolecular Suzuki coupling and intramolecular C-H arylation.
Pd(PPh₃)₄Halogenated thiophene and naphthyl boronic acidPotential for one-pot synthesis through controlled addition of reagents.

Synthesis of Key Intermediates and Precursors

The successful synthesis of 4-methylbenzo[b]naphtho[1,2-d]thiophene via the methodologies described above relies on the availability of key intermediates and precursors.

For cyclodehydration and Mallory photocyclization routes, precursors such as (4-methyl-1-naphthyl)acetic acid and 2-thienyl derivatives are essential. (4-Methyl-1-naphthyl)acetic acid can be prepared from 4-methyl-1-naphthaldehyde (B157141) through reduction to the corresponding alcohol, followed by conversion to the nitrile and subsequent hydrolysis. 2-Thienylmagnesium bromide, a versatile Grignard reagent, can be prepared from 2-bromothiophene (B119243) and magnesium turnings.

For directed metalation strategies, the primary precursor is the 4-methylbenzo[b]naphtho[1,2-d]thiophene itself, which would need to be synthesized through another route, such as a cyclization reaction.

For cascade direct arylation processes, substituted thiophenes and naphthalenes are the key building blocks. For instance, 2-methyl-1-naphthylboronic acid is a crucial intermediate for Suzuki coupling reactions. organoborons.com Its synthesis can be achieved from 1-bromo-2-methylnaphthalene via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. nih.gov

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex organic molecules like 4-methylbenzo[b]naphtho[1,2-d]thiophene.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, in the functionalization of a pre-existing benzo[b]naphtho[1,2-d]thiophene core bearing other reactive groups, the choice of reagents and conditions is crucial to ensure that only the desired transformation occurs.

Regioselectivity , the control of the position of bond formation, is a significant challenge in the synthesis of substituted polycyclic aromatic hydrocarbons. In Friedel-Crafts acylation reactions, the position of substitution on the thiophene and naphthalene rings is influenced by the directing effects of existing substituents and the inherent reactivity of different positions. For thiophene, electrophilic substitution typically occurs preferentially at the 2-position. echemi.comstackexchange.com For naphthalene, the regioselectivity is more complex and depends on the reaction conditions and the nature of the electrophile.

In directed metalation, the regioselectivity is primarily governed by the position of the directing group. In direct arylation reactions, the site of C-H activation is influenced by steric and electronic factors, and the choice of catalyst and ligands can be used to control the regioselectivity.

Stereoselectivity , the control of the spatial arrangement of atoms, is not a primary concern in the synthesis of the planar, achiral 4-methylbenzo[b]naphtho[1,2-d]thiophene. However, if chiral centers were to be introduced in derivatives, for example, through the addition of a chiral side chain, then stereoselective synthetic methods would be required.

Reactivity and Transformation of Benzo B Naphtho 1 2 Thiophene, 4 Methyl

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.comlibretexts.org In the case of Benzo[b]naphtho[1,2-d]thiophene (B1207054), 4-methyl, the regioselectivity of the substitution is influenced by the interplay of the fused ring system's inherent reactivity and the directing effects of the methyl group. The thiophene (B33073) moiety is generally more susceptible to electrophilic attack than the benzene (B151609) rings due to the electron-donating nature of the sulfur atom.

The methyl group at the 4-position is an activating, ortho-, para- directing group. Therefore, it would be expected to direct incoming electrophiles to positions ortho and para to itself. However, the steric hindrance and the electronic properties of the complex fused ring system are the ultimate determinants of the substitution pattern. Theoretical calculations and experimental data on similar polycyclic aromatic hydrocarbons (PAHs) are often used to predict the most likely sites of reaction. For metallabenzenes, which are analogues of aromatic compounds, EAS reactions have also been studied, demonstrating the broad applicability of this reaction type. nih.gov The reaction proceeds through a cationic intermediate known as a sigma complex or benzenium ion, which then loses a proton to restore aromaticity. libretexts.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in the presence of sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise substitution pattern on the Benzo[b]naphtho[1,2-d]thiophene, 4-methyl skeleton would require specific experimental investigation, but predictions can be made based on the electronic distribution within the molecule.

Oxidative Transformations

The sulfur atom in the thiophene ring of Benzo[b]naphtho[1,2-d]thiophene, 4-methyl is susceptible to oxidation. This transformation allows for the synthesis of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones), which can significantly alter the electronic and photophysical properties of the molecule. researchgate.netnih.gov The oxidation is typically achieved using various oxidizing agents, with the extent of oxidation depending on the reagent's strength and the reaction conditions. organic-chemistry.orgresearchgate.net

Common oxidizing agents include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds stepwise; controlled oxidation typically yields the sulfoxide (B87167) first, while stronger conditions or an excess of the oxidant will lead to the formation of the sulfone. organic-chemistry.org The practical synthesis of nonsymmetrical thiophene-fused aromatic systems, inspired by the biodegradation of benzothiophene (B83047), has led to the exploration of Benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides. nih.gov These compounds exhibit interesting fluorescence characteristics, making them potentially useful in various applications. nih.gov

Table 1: Representative Oxidative Transformations of Thiophene Derivatives
Starting MaterialOxidizing AgentProductReference
Sulfide (R-S-R')H₂O₂ / Tantalum carbideSulfoxide (R-SO-R') organic-chemistry.org
Sulfide (R-S-R')H₂O₂ / Niobium carbideSulfone (R-SO₂-R') organic-chemistry.org
Sulfide (R-S-R')m-CPBASulfone (R-SO₂-R') organic-chemistry.org
BenzothiopheneBiomimetic OxidationBenzo[b]naphtho[1,2-d]thiophene Sulfoxide nih.gov

Oxidation of the carbocyclic rings of the benzo[b]naphtho[1,2-d]thiophene system can lead to the formation of quinones, specifically naphthothiophene-diones. researchgate.netsci-hub.ru Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The formation of quinones from aromatic precursors is a critical transformation in both synthetic chemistry and biology. nih.gov These reactions typically involve the oxidation of a hydroquinone (B1673460) or a related derivative.

The synthesis of benzo[b]thiophene-4,7-diones has been achieved through the oxidation of the corresponding 4,7-dihydroxybenzo[b]thiophene precursors using reagents such as ferric chloride. sci-hub.ru This suggests that if Benzo[b]naphtho[1,2-d]thiophene, 4-methyl were appropriately hydroxylated on one of its benzene rings, subsequent oxidation could yield a naphthothiophene-dione structure. These ortho- or para-quinones are electrophilic and can act as Michael acceptors. nih.gov The resulting L-shaped ortho-quinones have been investigated as substrates for enzymes like NAD(P)H:quinone oxidoreductase (NQO1). nih.gov

Nucleophilic Reactions and Michael Additions

The native Benzo[b]naphtho[1,2-d]thiophene, 4-methyl aromatic system is generally unreactive towards nucleophiles. However, its reactivity can be dramatically altered through oxidative transformations. As mentioned previously, the oxidation of the carbocyclic portion of the molecule can generate naphthothiophene-diones. researchgate.netsci-hub.ru

These resulting quinone structures contain an α,β-unsaturated carbonyl system, which makes them excellent Michael acceptors. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a Michael addition (or conjugate addition), a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

A wide range of nucleophiles can participate in Michael additions, including:

Carbon nucleophiles: Enolates, organocuprates (Gilman reagents).

Nitrogen nucleophiles: Amines (aza-Michael addition).

Oxygen nucleophiles: Alcohols, water (oxa-Michael addition).

Sulfur nucleophiles: Thiols (thia-Michael addition). srce.hr

Therefore, the conversion of Benzo[b]naphtho[1,2-d]thiophene, 4-methyl to a quinone derivative opens up a pathway for a variety of nucleophilic addition reactions, allowing for the introduction of diverse functional groups onto the molecular scaffold.

Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. mdpi.comrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. youtube.com

To subject Benzo[b]naphtho[1,2-d]thiophene, 4-methyl to a Suzuki-Miyaura reaction, it must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. This is usually accomplished via an electrophilic aromatic substitution reaction (as discussed in section 3.1). For example, electrophilic bromination would yield a bromo-benzo[b]naphtho[1,2-d]thiophene derivative.

This halogenated intermediate can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl, heteroaryl, vinyl, or alkyl groups onto the core structure. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high tolerance of functional groups. nih.govnih.gov

Table 2: Generalized Scheme for Suzuki-Miyaura Cross-Coupling
Reactant 1 (Halogenated Thiophene Derivative)Reactant 2 (Organoboron Compound)Typical ConditionsProduct
Ar-X (X = Br, I)R-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF)Ar-R

Sonogashira-Type Cross-Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For a molecule like Benzo[b]naphtho[1,2-d]thiophene, 4-methyl to participate in this reaction, it must first be functionalized with a suitable leaving group, most commonly a halide (iodide, bromide) or a triflate.

There is no specific literature detailing the Sonogashira coupling on a pre-functionalized 4-methyl-benzo[b]naphtho[1,2-d]thiophene. However, the reaction is well-established for various substituted benzo[b]thiophenes. researchgate.netscispace.com For instance, a 3-iodobenzo[b]thiophene (B1338381) derivative can be coupled with a terminal alkyne under standard Sonogashira conditions. The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the carbon-halide bond of the benzonaphthothiophene, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkyne-substituted product.

The presence of the 4-methyl group would have a minor electronic donating effect on the aromatic system but is not expected to significantly hinder the reaction, provided a halogenated derivative can be synthesized.

Table 1: Representative Conditions for Sonogashira Coupling on Related Benzo[b]thiophene Systems Data extrapolated from studies on analogous compounds, not specifically Benzo[b]naphtho[1,2-d]thiophene, 4-methyl.

Substrate (Analog)AlkyneCatalyst / Co-catalystBaseSolventYield
3-Iodobenzo[b]thiophenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFHigh
2-Bromobenzo[b]thiophene1-HeptynePd(OAc)₂ / PPh₃ / CuICs₂CO₃DMFModerate

C-H Functionalization (Arylation, Cyanation, Borylation)

Direct C-H functionalization offers a more atom-economical approach to modifying the aromatic core without the need for pre-installed leaving groups.

Arylation: Palladium-catalyzed direct C-H arylation is a prominent method for forming biaryl linkages. Research on benzo[b]thiophene has shown that arylation can be directed to either the C2 or C3 position, depending on the reaction conditions. nih.govresearchgate.net For the Benzo[b]naphtho[1,2-d]thiophene scaffold, the positions on the thiophene moiety are the most likely sites for such reactions. The regioselectivity would be influenced by steric hindrance and the electronic nature of the C-H bonds. A plausible mechanistic pathway involves a concerted metalation-deprotonation step or a Heck-type mechanism. nih.gov A study on the direct C-H arylation of benzo[b]thiophene with iodoarenes at room temperature demonstrated high yields and regioselectivity for the β-position (C3). nih.gov

Table 2: Example of Direct C-H Arylation Conditions for Benzo[b]thiophene Data from studies on the analogous benzo[b]thiophene scaffold. nih.gov

HeteroareneAryl HalideCatalystBase / AdditiveSolventTemp.Yield (C3/C2 ratio)
Benzo[b]thiophene4-IodotoluenePd₂(dba)₃Ag₂CO₃HFIPRT95% (>99:1)
Benzo[b]thiophene1-Iodo-4-methoxybenzenePd₂(dba)₃Ag₂CO₃HFIPRT93% (>99:1)

Cyanation: Direct C-H cyanation of aromatic heterocycles is challenging. More commonly, cyanation is achieved by the reaction of a halo-derivative with a cyanide source, such as copper(I) cyanide or potassium ferrocyanide, often catalyzed by nickel or palladium. researchgate.net An alternative approach is electrophilic cyanation, where a reagent delivers a "CN+" equivalent to an electron-rich arene. For example, 5-(cyano)dibenzothiophenium triflate has been developed as an effective electrophilic cyanating agent for various nucleophiles, including electron-rich heteroarenes. researchgate.net Application of such a method to 4-methyl-benzo[b]naphtho[1,2-d]thiophene would likely result in cyanation at one of the electron-rich positions of the polycyclic system.

Borylation: C-H borylation, typically catalyzed by iridium or rhodium, installs a versatile boronic ester group onto an aromatic ring, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). While specific studies on Benzo[b]naphtho[1,2-d]thiophene are not available, research on related fused thiophene systems has been conducted. For instance, the regioselective C-H borylation of 4,7-diarylbenzo[c] acs.orgnih.govelsevierpure.comthiadiazoles has been achieved using BCl₃, targeting the ortho-positions of the aryl substituents. hw.ac.uk The borylation of the unsubstituted benzonaphthothiophene core would likely favor positions with the highest steric accessibility and appropriate electronic character.

Ring Modification and Rearrangement Reactions

The Benzo[b]naphtho[1,2-d]thiophene system is a stable, fused aromatic structure, and as such, skeletal rearrangements or ring contractions require significant energy input and are not commonly reported. rsc.orgrsc.org Most modifications occur at the periphery of the ring system or at the sulfur heteroatom.

A key ring-associated modification is the oxidation of the sulfur atom. Inspired by the biodegradation pathways of benzothiophenes, a practical synthesis of Benzo[b]naphtho[1,2-d]thiophene sulfoxides has been developed. nih.govresearchgate.net This transformation involves the dimerization of benzothiophene S-oxides. The resulting BNT sulfoxides exhibit interesting photophysical properties, including strong solvatofluorochromism and solid-state luminescence. researchgate.net This oxidation represents a modification of the thiophene ring's electronic properties without altering its carbon framework.

Desulfurization Processes

Desulfurization, the removal of the sulfur atom from the heterocyclic ring, is a critical reaction, particularly in the context of fuel refining.

Chemical Desulfurization: The desulfurization of the parent compound, Benzo[b]naphtho[1,2-d]thiophene, has been studied using a Raney nickel catalyst. acs.org The reaction proceeds via the extrusion of the sulfur atom, leading to the formation of a C-C bond between the two adjacent carbon atoms. The major hydrocarbon product identified from this process is α-phenylnaphthalene. acs.org This indicates that the primary reaction pathway is the cleavage of the carbon-sulfur bonds, followed by hydrogenation supplied by the Raney nickel.

Table 3: Desulfurization of Benzonaphthothiophenes with Raney Nickel acs.org

SubstrateMajor Product
Benzo[b]naphtho[1,2-d]thiopheneα-Phenylnaphthalene
Benzo[b]naphtho[2,3-d]thiophene (B1196943)β-Phenylnaphthalene
Dibenzothiophene (B1670422)Biphenyl

Biodesulfurization: In addition to chemical methods, biodesulfurization (BDS) offers an alternative under milder conditions. While not studied on this specific molecule, bacteria such as Rhodococcus sp. have been shown to desulfurize related compounds like naphthothiophene and benzothiophene. nih.govelsevierpure.com These microorganisms typically employ a sulfur-specific degradation pathway (the "4S" pathway), which selectively cleaves the C-S bonds without degrading the carbon backbone, thus preserving the calorific value of the hydrocarbon product. researchgate.net The process usually involves initial oxidation of the sulfur atom to a sulfoxide and then a sulfone, followed by C-S bond cleavage and eventual release of the sulfur as sulfate.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 4-methylbenzo[b]naphtho nih.govnih.govthiophene (B33073) has not been detailed in the reviewed literature, analysis of closely related benzothiophene (B83047) derivatives provides significant insight into the expected structural features. nih.gov

ParameterExpected Observation for Benzo[b]naphtho nih.govnih.govthiophene SystemsReference
Molecular Geometry The fused aromatic core is expected to be highly planar. nih.gov
Bond Angles Deviations from ideal sp² geometry are anticipated within the thiophene ring, particularly around the sulfur atom (C-S-C angle). nih.gov
Intermolecular Interactions Crystal packing is likely dominated by π-π stacking and van der Waals forces due to the large aromatic surface area.
Conformation The molecule is conformationally rigid due to the fused ring structure.

Note: This table is based on characteristic data from related benzothiophene structures in the absence of specific data for 4-methylbenzo[b]naphtho nih.govnih.govthiophene.

Advanced NMR Spectroscopic Techniques (Beyond Basic Identification)

While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, advanced two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in a complex isomer like 4-methylbenzo[b]naphtho nih.govnih.govthiophene.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. It would be crucial for tracing the connectivity of protons on the same aromatic ring, for instance, identifying adjacent protons through their spin-spin coupling.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is particularly useful for confirming stereochemistry and substitution patterns. ipb.pt For 4-methylbenzo[b]naphtho nih.govnih.govthiophene, a NOESY experiment would show a spatial correlation between the protons of the methyl group and the proton at position 5 on the adjacent ring, providing definitive proof of the methyl group's location. ipb.pt

NMR TechniquePurpose in Structural Elucidation of 4-methylbenzo[b]naphtho nih.govnih.govthiopheneReference
COSY Maps ¹H-¹H spin-coupling networks to establish proton connectivity within individual rings. researchgate.netresearchgate.net
HSQC Correlates each proton with its directly attached ¹³C nucleus for unambiguous carbon assignment.
HMBC Reveals long-range ¹H-¹³C correlations (2-3 bonds), confirming the fusion pattern of the rings and the position of the methyl substituent. researchgate.netresearchgate.net
NOESY Detects through-space proximity of protons, which would confirm the placement of the methyl group at C4 by its interaction with H5. ipb.pt

Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR, Raman)

Characteristic vibrational frequencies for substituted thiophenes are well-documented. researchgate.netiosrjournals.org The FT-IR and Raman spectra are expected to show multiple bands corresponding to aromatic C-H stretching, aromatic C=C ring stretching, C-S bond vibrations of the thiophene ring, and vibrations associated with the methyl group. researchgate.netmdpi.com The C=C ring stretching vibrations, typically found in the 1300-1550 cm⁻¹ region, are particularly sensitive to the structure of the fused aromatic system. iosrjournals.org The presence of the methyl group would be confirmed by characteristic C-H stretching and bending vibrations.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)SpectroscopyReference
Aromatic C-H Stretch3100 - 3000FT-IR, Raman iosrjournals.org
Methyl C-H Stretch (Asymmetric/Symmetric)2980 - 2870FT-IR, Raman
Aromatic C=C Ring Stretch1550 - 1300FT-IR, Raman iosrjournals.org
Methyl C-H Bend1460 - 1375FT-IR
C-S Ring Stretch850 - 600FT-IR, Raman researchgate.net
Aromatic C-H Out-of-Plane Bend900 - 675FT-IR

Mass Spectrometry for Molecular Structure Confirmation (e.g., HRMS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov

For 4-methylbenzo[b]naphtho nih.govnih.govthiophene, the molecular formula is C₁₇H₁₂S. nist.govguidechem.com HRMS would confirm this composition by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass.

The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺•) due to the stability of the aromatic system. The fragmentation pattern provides further structural information. chemguide.co.uk Key fragmentation pathways for 4-methylbenzo[b]naphtho nih.govnih.govthiophene would include:

Loss of a methyl radical: A significant fragment ion at [M-15]⁺ would be expected, resulting from the cleavage of the methyl group. This is a common fragmentation for methylated aromatic compounds.

Loss of HCS or S: Fragmentation may involve the loss of sulfur-containing species, characteristic of thiophene derivatives.

Ring Fragmentation: The fused aromatic core is quite stable, but some fragmentation of the ring system can occur under higher energy conditions. thieme-connect.de

Ionm/z (Nominal)DescriptionReference
[C₁₇H₁₂S]⁺• (M⁺•)248Molecular Ion nist.govguidechem.com
[C₁₆H₉S]⁺233Loss of a methyl radical (-CH₃) from the molecular ion. thieme-connect.de
[C₁₆H₈]⁺•200Potential loss of sulfur (-S) from the [M-CH₃] fragment. sapub.org

Electronic Structure and Photophysical Properties

Electronic Absorption and Emission Characteristics

The photophysical properties of the Benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) core are characterized by strong absorption in the UV region and significant fluorescence, a behavior stemming from its extensive π-conjugated system. While specific spectral data for the 4-methyl derivative are not extensively published, studies on closely related BNT sulfoxides show tunable fluorescence emissions ranging from 397 nm to 616 nm. uni-regensburg.de These derivatives are known to exhibit high fluorescence quantum yields, reaching up to 87% in solution and 42% in the solid state. uni-regensburg.de

Influence of Extended π-Conjugation

The fusion of the benzothiophene (B83047) and naphthalene (B1677914) moieties creates an extended π-conjugated system. This delocalization of π-electrons across the molecule is a primary factor in lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy (longer wavelength) light compared to its individual constituent aromatic rings like benzene (B151609) or thiophene (B33073). researchgate.net This extension of conjugation is directly responsible for the characteristic UV-Vis absorption and fluorescence properties of the BNT scaffold. The introduction of phenyl and thienyl substituents into aromatic systems generally leads to red-shifted absorptions and emissions, a phenomenon attributed to an increase in the HOMO energy level and a decrease in the LUMO energy level. nih.gov

Solvent Effects on Photophysical Behavior

The photophysical behavior of BNT derivatives is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. Studies on BNT sulfoxides demonstrate strong solvatofluorochromism, where the fluorescence emission maxima shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. uni-regensburg.de For instance, emission maxima for certain derivatives have been observed to shift from 457 nm in a nonpolar solvent to 602 nm in a polar one. uni-regensburg.de This shift is often accompanied by a decrease in fluorescence quantum yield in more polar solvents. uni-regensburg.de This behavior is indicative of a more polar excited state compared to the ground state, suggesting the formation of an intramolecular charge-transfer (ICT) excited state upon photoexcitation. digitellinc.comnist.gov The red-shift in fluorescence with increasing solvent polarity is a hallmark of ICT characteristics. rsc.org

The following table illustrates the solvent effect on the fluorescence properties of a representative Benzo[b]naphtho[1,2-d]thiophene sulfoxide (B87167) derivative. uni-regensburg.de

SolventEmission Maximum (λem, nm)Fluorescence Quantum Yield (Φf, %)
Hexane45777
Toluene48065
Dichloromethane54515
Ethyl Acetate (B1210297)53524
Acetonitrile5802
Ethanol6022

Excited State Dynamics

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation processes, including fluorescence and intersystem crossing, are critical to its photophysical profile.

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The presence of the sulfur atom in the thiophene ring can enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. For polycyclic aromatic sulfur heterocycles like dibenzothiophene (B1670422), the S₁ state population undergoes efficient ISC to the triplet state with high triplet yields (ca. 98%). researchgate.net

Research on related thiophene polycyclic derivatives indicates that methylation is not expected to significantly alter these ISC rates. nih.gov Specifically, while methylation at certain positions on a simple thianaphthene (B1666688) can increase the ISC rate, methylation of the larger dibenzothiophene system has no appreciable effect. nih.gov This suggests that the ISC dynamics of the parent Benzo[b]naphtho[1,2-d]thiophene are largely preserved in its 4-methyl derivative. The process is often mediated by higher-lying triplet states (Tₙ), with the S₁/T₂ energy levels playing a crucial role in the efficiency of the transition. nih.gov

Charge Transfer Excitations and Separation

As suggested by the solvatochromic behavior, the excited state of BNT derivatives possesses significant intramolecular charge transfer (ICT) character. uni-regensburg.dedigitellinc.comnist.gov Upon excitation, electron density is redistributed within the molecule, typically from an electron-donating portion to an electron-accepting portion of the π-system. This charge separation results in a large change in the dipole moment between the ground and excited states. digitellinc.com The formation of ICT states is a key feature in the photophysics of many organic fluorophores and is responsible for their sensitivity to the local environment. rsc.org

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of Benzo[b]naphtho[1,2-d]thiophene, 4-methyl, are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma

The HOMO is the orbital from which an electron is excited during absorption, representing the molecule's electron-donating capacity. The LUMO is the orbital to which the electron is promoted, reflecting the molecule's electron-accepting ability. imist.ma The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of the lowest-energy electronic absorption. imist.ma

For π-conjugated systems like BNT, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic framework. Theoretical calculations (such as Density Functional Theory, DFT) are used to determine the energies and spatial distributions of these orbitals. researchgate.netimist.ma In similar thienyl-substituted aromatic compounds, the HOMO is often localized on the electron-rich thiophene and fused rings, while the LUMO is distributed more broadly across the entire conjugated system. nih.gov The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally corresponds to longer wavelength absorption and greater reactivity. The methyl group at the 4-position is expected to act as a weak electron-donating group, which may slightly raise the HOMO energy level, potentially leading to a small red-shift in the absorption spectrum compared to the unsubstituted parent compound.

Based on a comprehensive search of scientific literature and chemical databases, it is not possible to generate the requested article on “Benzo[b]naphtho guidechem.comresearchgate.netthiophene, 4-methyl” with scientifically accurate and specific data for the outlined sections.

The search for experimental and computational data on this specific compound did not yield results for the following required topics:

Fluorescence Quantum Yields:Data is available for various sulfoxide derivatives of the Benzo[b]naphtho[1,2-d]thiophene core, but not for the specific 4-methyl derivative. The electronic properties of sulfoxides are significantly different from their non-oxidized counterparts, making this data inapplicable.

The user's instructions to focus solely on "Benzo[b]naphtho guidechem.comresearchgate.netthiophene, 4-methyl" and to strictly adhere to the provided outline cannot be fulfilled without the necessary scientific data. Providing information from related but distinct chemical compounds would violate these instructions and misrepresent the properties of the target molecule. Therefore, the generation of a thorough and scientifically accurate article as requested is not feasible at this time.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For a molecule like Benzo[b]naphtho researchgate.netnih.govthiophene (B33073), 4-methyl, DFT can provide deep insights into its fundamental properties.

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, researchers can calculate the equilibrium geometry of Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl, which corresponds to the minimum energy conformation on the potential energy surface. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be elucidated. This includes the calculation of molecular orbital (MO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital in predicting the molecule's electronic properties, including its ionization potential, electron affinity, and reactivity. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. rsc.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic structure. NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the quantification of hyperconjugative interactions and charge delocalization within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Polycyclic Aromatic Thiophene (Note: This table is illustrative and does not represent actual calculated data for Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.42118 - 122~0 or ~180
C-S~1.77--
C-C-H-~120~0 or ~180
C-S-C-~92-

DFT calculations are also extensively used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl, DFT can be employed to calculate:

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates allows for the prediction of the vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can be invaluable in the structural elucidation and assignment of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. faccts.dersc.org TD-DFT allows for the calculation of electronic excited states, providing insights into the photophysical properties of Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl. chemrxiv.org

Key properties that can be determined using TD-DFT include:

Vertical Excitation Energies: These correspond to the energy difference between the ground state and an excited state at the ground-state geometry and are related to the maxima in the UV-visible absorption spectrum.

Oscillator Strengths: These values are proportional to the intensity of the electronic transitions, helping to predict which transitions are "allowed" and will be observed in the absorption spectrum.

Excited State Composition: TD-DFT provides information on the nature of the electronic transitions, detailing which molecular orbitals are involved in the excitation (e.g., π → π* or n → π* transitions). researchgate.net

By optimizing the geometry of the first singlet excited state (S₁), it is also possible to calculate emission energies, which correspond to fluorescence. This comprehensive analysis of the excited state properties is crucial for understanding the photochemistry and potential applications of the molecule in areas such as organic electronics. rsc.org

Table 2: Illustrative Predicted Electronic Transitions for a Polycyclic Aromatic Thiophene using TD-DFT (Note: This table is illustrative and does not represent actual calculated data for Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl.)

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3500.15HOMO → LUMO (95%)
S₀ → S₂3200.05HOMO-1 → LUMO (80%)
S₀ → S₃2900.80HOMO → LUMO+1 (90%)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. For Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl, these methods can be used to explore potential reaction pathways, identify intermediates, and determine the energetics of these processes.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The identification and characterization of transition state structures are paramount to understanding the kinetics of a reaction. Using DFT, it is possible to locate these saddle points on the potential energy surface.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (the energy barrier of the reaction) can be calculated. This energy barrier is a critical factor in determining the rate of the reaction. For instance, in electrophilic aromatic substitution reactions, which are common for polycyclic aromatic hydrocarbons, computational analysis can reveal the preferred sites of attack by calculating the activation barriers for substitution at different positions on the aromatic framework. rsc.orguomustansiriyah.edu.iqdalalinstitute.com

Many organic reactions can yield more than one product. Computational chemistry provides a means to predict the selectivity (regioselectivity or stereoselectivity) of a reaction. By comparing the activation energies for the different reaction pathways leading to the various possible products, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the one that proceeds at the fastest rate, thus leading to the major product.

For Benzo[b]naphtho researchgate.netnih.govthiophene, 4-methyl, computational modeling could be used to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. uomustansiriyah.edu.iq This predictive capability is of immense value in synthetic chemistry, as it can guide the design of experiments to achieve the desired products with high selectivity. rsc.orgchemrxiv.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of "Benzo[b]naphtho nist.govguidechem.comthiophene, 4-methyl," MD simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and potential behavior in biological systems or materials science applications.

While specific studies on this compound are not available, the general methodology that would be applied is as follows:

Force Field Selection: A suitable force field, such as AMBER, CHARMM, or GROMOS, would be chosen to describe the interatomic and intramolecular forces.

System Setup: The molecule would be placed in a simulation box, often with a solvent like water, to mimic experimental conditions.

Simulation Protocol: The simulation would be run for a specific duration, typically nanoseconds to microseconds, to observe the molecule's behavior over time.

Analysis of the simulation trajectories could reveal information about the molecule's flexibility, preferred conformations, and interactions with its environment.

Applications in Materials Science and Technology

Organic Electronics

The extended π-conjugated system and inherent charge transport characteristics of fused thiophenes make them a favorable core unit for organic semiconductors. mdpi.com The sulfur atoms in the thiophene (B33073) rings contribute to strong intermolecular interactions, which can enhance charge transfer between adjacent molecules. mdpi.com Derivatives of benzo[b]naphtho[1,2-d]thiophene (B1207054) are being explored for their utility in a range of organic electronic devices.

Organic field-effect transistors are fundamental components of modern organic electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Fused-ring thiophene derivatives are excellent candidates for these applications. For instance, novel organic materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core structure have been synthesized and characterized for their use as solution-processed organic semiconductors. researchgate.net

In a study on benzo[b]thieno[2,3-d]thiophene derivatives, devices fabricated using the solution-shearing technique exhibited p-channel activity under ambient conditions. researchgate.net One such derivative demonstrated a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com The introduction of substituents, such as alkyl chains, can significantly influence the molecular packing and, consequently, the device performance. For example, a series of air-stable, highly extended π-conjugated naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiophene (B83047) derivatives were developed, and their OFET device performance showed a progressive enhancement with an increase in annealing temperature. rsc.org A derivative with decyloxy side chains (NBTBT-10) exhibited a hole mobility of 0.25 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁵–10⁶ after annealing. rsc.org The presence of a methyl group, as in 4-methylbenzo[b]naphtho[1,2-d]thiophene, is expected to modify the material's solubility and thin-film morphology, which are critical factors for achieving high-performance OFETs.

Compound FamilySubstituentHole Mobility (cm² V⁻¹ s⁻¹)On/Off RatioFabrication Method
Benzo[b]thieno[2,3-d]thiophene Derivative-dibenzo[b,d]thiophene0.005>10⁶Solution Shearing
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiopheneDecyloxy chains0.2510⁵–10⁶Vacuum Deposition
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiopheneFluorinated decyloxy chains0.2410⁶–10⁷Vacuum Deposition

The photophysical properties of benzo[b]naphtho[1,2-d]thiophene derivatives make them suitable for applications in organic light-emitting diodes. researchgate.netnih.gov A study on benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides revealed that these compounds exhibit strong solvatofluorochromism. researchgate.net Their fluorescence emission maxima shifted significantly with increasing solvent polarity, and they displayed highly efficient solid-state luminescence with emission wavelengths ranging from 427 to 555 nm and quantum yields up to 42%. researchgate.net These characteristics suggest their potential as emitters in OLEDs.

Thiophene derivatives are widely used in various layers of OLEDs. Their good electron transport properties and chemical stability are advantageous for light-emitting layer materials, helping to improve the brightness and efficiency of the devices. oled-intermediates.com The incorporation of a methyl group on the benzo[b]naphtho[1,2-d]thiophene core can tune the emission color and improve the processability of the material for device fabrication. Furthermore, donor-acceptor fluorophores based on benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-tetraoxide have been developed for high-performance, solution-processed red OLEDs, demonstrating the versatility of this class of compounds in achieving a range of emission colors. rsc.org

In the field of organic photovoltaics, fused thiophene derivatives have been extensively used as donor materials in bulk heterojunction solar cells. The benzo[1,2-b:4,5-b′]dithiophene (BDT) unit, with its large and rigid planar conjugated structure, is a particularly popular building block for high-performance photovoltaic materials. acs.orgrsc.org Small molecules based on the BDT core have achieved power conversion efficiencies (PCEs) as high as 7.38%. acs.org

Similarly, conjugated polymers incorporating naphtho[1,2-b:5,6-b′]dithiophene (NDT) have been designed for fullerene-free inverted polymer solar cells. nih.gov By modifying the conjugated side chains and π-bridges, the energy levels, light absorption, and morphology of the polymer films can be tuned. nih.gov One such NDT-based polymer, when blended with a non-fullerene acceptor, exhibited a PCE of 9.72%. nih.gov The introduction of a 4-methyl group on a benzo[b]naphtho[1,2-d]thiophene unit within a polymer or small molecule donor could influence the material's highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for achieving a high open-circuit voltage in an OPV device.

Material TypeCore UnitAcceptorPower Conversion Efficiency (PCE)
Small MoleculeBenzo[1,2-b:4,5-b′]dithiophene (BDT)Fullerene Derivative7.38%
Conjugated PolymerNaphtho[1,2-b:5,6-b′]dithiophene (NDT)Non-fullerene (IDIC)9.72%
Conjugated PolymerNaphtho[1,2-b:5,6-b′]dithiophene (NDT)Non-fullerene (IDIC)8.20%

The fundamental property that enables the use of benzo[b]naphtho[1,2-d]thiophene derivatives in the aforementioned electronic devices is their semiconducting nature. Organosulfur frameworks have become essential in organic electronic materials. researchgate.net The extended π-conjugation across the fused aromatic rings allows for the delocalization of electrons, facilitating charge transport. The planarity of the molecular structure, which can be influenced by substituents like a methyl group, plays a crucial role in the solid-state packing and, therefore, the efficiency of intermolecular charge hopping.

The inherent properties of fused thiophenes, such as high charge transport characteristics, are attributed to the extensive π-conjugated system and coplanar molecular structure. mdpi.com The sulfur-rich nature of these molecules leads to strong intermolecular interactions, which enhances the dimensionality of charge transport. mdpi.com These properties make benzo[b]naphtho[1,2-d]thiophene, 4-methyl and related compounds a versatile class of organic semiconductors.

Polymer Chemistry

The integration of well-defined aromatic units into polymer chains is a powerful strategy for creating new materials with tailored properties for electronic applications.

Benzo[b]naphtho[1,2-d]thiophene units can be incorporated into the main chain of conjugated polymers to create materials for organic electronics. researchgate.net For example, polymers based on benzo[1,2-b:4,5-b′]dithiophene and 4,7-di(2-thienyl)-2,1,3-benzothiadiazole have been synthesized for photovoltaic applications. acs.org The benzo[b]naphtho[1,2-d]thiophene unit can act as a donor or acceptor component in a donor-acceptor polymer architecture, depending on the co-monomer it is paired with. This approach allows for the tuning of the polymer's band gap and energy levels. acs.org The 4-methyl substituent would enhance the solubility of the resulting polymer, which is a critical aspect for solution-based processing techniques used in the fabrication of large-area electronic devices. The modification of conjugated side chains and π-bridges has been shown to be an effective strategy for designing high-performance polymers for solar cells. nih.gov

Design of Donor-Acceptor (D-A) Architectures

While specific studies on the use of 4-methylbenzo[b]naphtho nist.govguidechem.comthiophene in donor-acceptor (D-A) architectures are not extensively documented, the parent compound and its derivatives are recognized for their potential in this area. In D-A systems, electron-donating and electron-accepting moieties are linked to create materials with tailored electronic properties, which are crucial for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The benzo[b]naphthothiophene core can act as a potent electron donor. The introduction of a methyl group at the 4-position is expected to enhance its electron-donating capacity through a positive inductive effect. This enhanced donor strength could lead to more efficient charge transfer and improved performance in D-A materials. The general utility of the parent compound, Benzo[b]naphtho[1,2-d]thiophene, in organic electronics is noted for its semiconducting properties, which are essential for the function of organic solar cells, OLEDs, and organic field-effect transistors (OFETs). guidechem.com

Table 1: Potential Impact of 4-Methyl Substitution on Donor-Acceptor Properties

PropertyParent Compound (Benzo[b]naphtho nist.govguidechem.comthiophene)4-Methyl Derivative (Expected)
Electron Donating Character GoodEnhanced
Highest Occupied Molecular Orbital (HOMO) Energy Level BaselineIncreased
Solubility in Organic Solvents ModeratePotentially Increased
Potential Application in D-A systems Organic semiconductors, Hole transport layersImproved performance in organic electronic devices

Sensors and Probes (non-biological sensing)

The fluorescent properties of benzo[b]naphthothiophene derivatives make them suitable candidates for the development of chemical sensors and probes. Research on benzo[b]naphtho[1,2-d]thiophene sulfoxides, for instance, has highlighted their excellent fluorescence characteristics. nih.gov These compounds exhibit strong fluorescence in both solution and solid states, which is a desirable feature for sensing applications. nih.gov

Although direct studies on 4-methylbenzo[b]naphtho nist.govguidechem.comthiophene as a non-biological sensor are scarce, the photophysical properties of its derivatives suggest potential in this field. The introduction of a methyl group could modulate the fluorescence quantum yield and emission wavelengths, potentially leading to sensors with enhanced sensitivity and selectivity for specific analytes. The parent compound's framework is known to exhibit strong absorption in the ultraviolet-visible region, a key characteristic for optoelectronic applications. guidechem.com

Dye Chemistry and Advanced Pigments

Thiophene-based compounds are a well-established class of materials in dye chemistry due to their robust chemical stability and versatile electronic properties. While there is no specific information on the application of 4-methylbenzo[b]naphtho nist.govguidechem.comthiophene in dye chemistry, the broader class of compounds is used in the synthesis of various dyes. guidechem.com The extended conjugation of the benzo[b]naphthothiophene system is conducive to strong light absorption, a primary requirement for a dye molecule. The methyl substituent could influence the color and photostability of such dyes.

Ligands in Catalysis

The use of thiophene-containing molecules as ligands in catalysis is an area of active research. The sulfur atom in the thiophene ring can coordinate to metal centers, making these compounds suitable for use as ligands in various catalytic reactions. Specifically, benzo[b]naphtho[1,2-d]thiophene can be a building block in chemical synthesis, participating in reactions like cross-coupling. guidechem.com

There is currently a lack of specific research demonstrating the application of 4-methylbenzo[b]naphtho nist.govguidechem.comthiophene as a ligand in catalysis. However, the fundamental structure suggests that it could coordinate with transition metals. The methyl group might influence the ligand's electronic properties and steric hindrance, thereby affecting the catalytic activity and selectivity of the resulting metal complex. Further investigation is required to explore this potential.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of Benzo[b]naphtho researchgate.netmdpi.comthiophene (B33073), 4-methyl and its derivatives will likely focus on improving efficiency, selectivity, and sustainability. While classical methods for constructing benzothiophene (B83047) cores exist, emerging strategies in organic synthesis offer promising avenues for improvement. organic-chemistry.orgrsc.org

Furthermore, there is a growing emphasis on the development of more environmentally benign synthetic methods. This includes the exploration of one-pot syntheses and domino reactions that minimize waste by reducing the number of intermediate purification steps. researchgate.net C-H activation strategies are also anticipated to be a key area of investigation. Direct arylation polymerization (DArP) is a powerful technique that avoids the pre-functionalization of starting materials, offering a more atom-economical and sustainable approach. nih.gov Investigating the application of C-H activation for the direct synthesis of the Benzo[b]naphtho researchgate.netmdpi.comthiophene core or for the introduction of the 4-methyl group would represent a significant advancement.

The table below summarizes potential future synthetic strategies and their advantages.

Synthetic StrategyPotential AdvantagesKey Research Focus
Metal-Catalyzed Cross-CouplingHigh efficiency, modularity, functional group toleranceDevelopment of more active and stable catalysts, exploration of novel coupling partners
One-Pot and Domino ReactionsReduced waste, increased efficiency, step economyDesign of novel reaction cascades, optimization of reaction conditions
C-H Activation/Direct ArylationAtom economy, reduced pre-functionalization, sustainabilityCatalyst development, understanding regioselectivity, expanding substrate scope
PhotocatalysisMild reaction conditions, use of visible light as a renewable energy sourceDesign of novel photoredox catalysts, exploration of new reaction pathways

Exploration of New Derivatization Strategies

To fully harness the potential of Benzo[b]naphtho researchgate.netmdpi.comthiophene, 4-methyl, the development of versatile derivatization strategies is crucial. Introducing a variety of functional groups onto the core structure can modulate its electronic, optical, and physical properties, tailoring it for specific applications. researchgate.net

Future research will likely focus on regioselective functionalization of the aromatic core. The inherent reactivity of the thiophene and benzene (B151609) rings can be exploited to introduce substituents at specific positions. For instance, electrophilic aromatic substitution reactions could be further investigated to introduce groups like halogens, nitro groups, or acyl groups, which can then serve as handles for further transformations. The development of directed metalation strategies could also provide precise control over the position of functionalization. researchgate.net

The methyl group itself offers a site for derivatization. For example, free-radical halogenation could introduce a handle for subsequent nucleophilic substitution, opening up a pathway to a wide range of derivatives. Furthermore, the exploration of cycloaddition reactions involving the thiophene ring could lead to novel, three-dimensional structures with unique properties.

Advanced Understanding of Structure-Property Relationships for Targeted Applications

A fundamental understanding of how the molecular structure of Benzo[b]naphtho researchgate.netmdpi.comthiophene, 4-methyl influences its macroscopic properties is essential for its rational design in various applications. nih.gov The position of the methyl group is expected to have a significant impact on the molecule's electronic properties, molecular packing in the solid state, and solubility.

Future research should employ a combination of experimental techniques and computational modeling to elucidate these relationships. mdpi.com Systematic studies where the methyl group is moved to different positions on the naphthyl or benzo rings would provide valuable data on how this seemingly simple modification affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical band gap, and charge transport characteristics.

Techniques such as UV-Vis and fluorescence spectroscopy can probe the optical properties, while cyclic voltammetry can be used to determine the electrochemical behavior. mdpi.com X-ray crystallography will be invaluable for determining the solid-state packing of different isomers and understanding how intermolecular interactions, such as π-π stacking, are influenced by the methyl group's position. This knowledge is critical for applications in organic electronics where charge mobility is highly dependent on molecular organization. mdpi.com

Design of Novel Functional Materials Incorporating Benzo[b]naphthoresearchgate.netmdpi.comthiophene, 4-methyl

The unique electronic and photophysical properties of polycyclic thiophenes make them attractive building blocks for a variety of functional materials. bohrium.combgu.ac.il Future research on Benzo[b]naphtho researchgate.netmdpi.comthiophene, 4-methyl will likely focus on its incorporation into advanced materials for electronics and optoelectronics.

The extended π-conjugated system of the Benzo[b]naphtho researchgate.netmdpi.comthiophene core suggests its potential use as an organic semiconductor. By analogy with other thiophene-based materials, derivatives of Benzo[b]naphtho researchgate.netmdpi.comthiophene, 4-methyl could be investigated as the active layer in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.net The introduction of the methyl group can enhance solubility, which is advantageous for solution-based processing of these devices.

Furthermore, the fluorescent properties of this class of compounds could be exploited in the development of organic light-emitting diodes (OLEDs). Research in this area would involve the synthesis of derivatives with tailored emission wavelengths and high quantum efficiencies. The design of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed on the Benzo[b]naphtho researchgate.netmdpi.comthiophene scaffold, could lead to materials with interesting charge-transfer properties for applications in nonlinear optics or as sensors.

The following table outlines potential applications and the corresponding research directions.

Potential ApplicationKey Properties to OptimizeFuture Research Directions
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good film-forming properties, air stabilitySynthesis of derivatives with optimized molecular packing, investigation of thin-film morphology
Organic Photovoltaics (OPVs)Broad absorption spectrum, suitable energy levels for charge separationDesign of donor and acceptor materials based on the Benzo[b]naphtho researchgate.netmdpi.comthiophene core
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission color, good thermal stabilitySynthesis of derivatives with high photoluminescence, fabrication and characterization of OLED devices
Chemical SensorsSensitivity and selectivity to specific analytesIncorporation of recognition moieties, study of host-guest interactions

Q & A

Q. What are the established synthetic routes for Benzo[b]naphtho[1,2-d]thiophene derivatives, and how can their purity be validated?

  • Methodological Answer : A common synthesis involves Suzuki-Miyaura cross-coupling reactions using precursors like 2-fluorophenylboronic acid and halogenated naphthalene derivatives (e.g., 1-bromo-2-methoxynaphthalene) under palladium catalysis . Post-synthesis purification is typically achieved via column chromatography, followed by recrystallization. Purity validation requires a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) with electron ionization (EI) can further corroborate molecular weight (e.g., MW 234.316 for C₁₆H₁₀S) and detect trace impurities .

Q. How can structural isomers of Benzo[b]naphtho[1,2-d]thiophene be distinguished experimentally?

  • Methodological Answer : Isomers such as Benzo[b]naphtho[2,1-d]thiophene (CAS 239-35-0) and Benzo[b]naphtho[1,2-d]thiophene (CAS 205-43-6) exhibit distinct mass spectral fragmentation patterns and retention times in gas chromatography (GC). X-ray crystallography or differential scanning calorimetry (DSC) can also differentiate crystalline phases . For solution-phase studies, ¹H NMR coupling constants and NOE (nuclear Overhauser effect) experiments resolve regiochemical differences in fused aromatic systems .

Q. What standard analytical techniques are recommended for characterizing photophysical properties?

  • Methodological Answer : UV-Vis spectroscopy (200–800 nm range) and fluorescence emission spectroscopy are critical for assessing π-conjugation and excited-state behavior. For Benzo[b]naphtho[1,2-d]thiophene sulfoxides, solid-state photoluminescence quantum yield (PLQY) measurements using an integrating sphere setup are advised to evaluate fluorescence efficiency . Time-resolved transient absorption spectroscopy can further probe charge-transfer dynamics in optoelectronic applications .

Advanced Research Questions

Q. How do metabolic pathways of Benzo[b]naphtho[1,2-d]thiophene vary across biological models, and what experimental designs address contradictory data?

  • Methodological Answer : Rat liver microsomes metabolize the compound via sulfoxidation and dihydroxylation, producing sulfoxide, sulfone, and dihydrodiol metabolites. Strain-specific differences (e.g., Wistar vs. F344 rats) and inducer pre-treatments (e.g., Aroclor 1254, phenobarbital) significantly alter metabolite profiles . To resolve contradictions, use LC-MS/MS with isotopically labeled internal standards for quantitative metabolite tracking. Comparative studies should control for cytochrome P450 isoform expression via Western blotting .

Q. What strategies optimize regioselectivity in enzyme-catalyzed oxidations of thiophene derivatives?

  • Methodological Answer : Bacterial dioxygenases (e.g., BPDO) catalyze cis-dihydroxylation of Benzo[b]naphtho[1,2-d]thiophene at specific aromatic positions. Reaction regioselectivity depends on substrate docking in the enzyme’s active site, which can be modulated by introducing electron-withdrawing substituents (e.g., 4-methyl groups) to sterically guide binding . Computational docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis of key residues (e.g., Phe350 in BPDO) validate mechanistic hypotheses .

Q. How can fluorescence "turn-on" properties of diarylethene derivatives be engineered for visible-light-driven applications?

  • Methodological Answer : Incorporating Benzo[b]naphtho[1,2-d]thiophene into diarylethene frameworks enhances visible-light absorption (λmax ~450 nm) and fluorescence quantum yields. Design experiments to test substituent effects: electron-donating groups (e.g., -OCH₃) on the thiophene ring stabilize open-ring isomers, while electron-withdrawing groups (e.g., -CN) favor photochromic cycling . Femtosecond transient absorption spectroscopy monitors ring-opening/closure kinetics, correlating with steric and electronic parameters .

Data Contradiction Analysis

Q. Discrepancies in reported genotoxicity profiles: How to assess validity?

  • Methodological Answer : Benzo[b]naphtho[1,2-d]thiophene shows conflicting mutagenicity results in Salmonella assays (e.g., TA98 vs. TA100 strains). Re-evaluate protocols: Pre-incubation times, S9 metabolic activation (e.g., Aroclor-induced vs. non-induced), and solvent controls (DMSO vs. ethanol) critically influence outcomes . Validate findings using mammalian cell assays (e.g., micronucleus tests in CHO-K1 cells) and dose-response modeling to distinguish false negatives/positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.